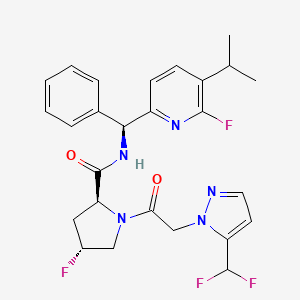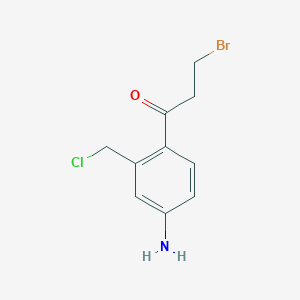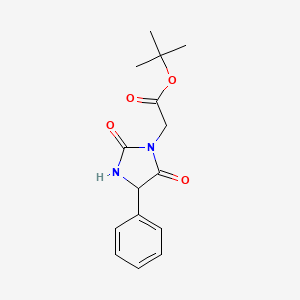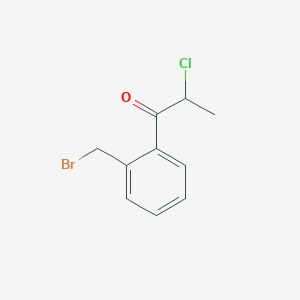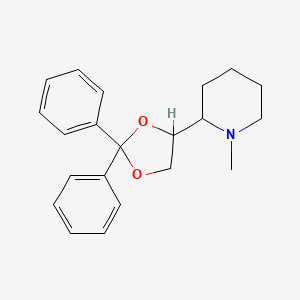
2,2-Diphenyl-4-(1-methyl-2-piperidyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 2-(2,2-diphenyl-1,3-dioxolan-4-yl)-1-methyl- is a chemical compound with the molecular formula C20H23NO2. It is known for its unique structure, which includes a piperidine ring substituted with a 2,2-diphenyl-1,3-dioxolan-4-yl group and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 2-(2,2-diphenyl-1,3-dioxolan-4-yl)-1-methyl- typically involves the reaction of piperidine derivatives with 2,2-diphenyl-1,3-dioxolane. One common method includes the use of a piperidine precursor, which undergoes a nucleophilic substitution reaction with 2,2-diphenyl-1,3-dioxolane under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 2-(2,2-diphenyl-1,3-dioxolan-4-yl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran (THF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Piperidine, 2-(2,2-diphenyl-1,3-dioxolan-4-yl)-1-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Piperidine, 2-(2,2-diphenyl-1,3-dioxolan-4-yl)-1-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Dexoxadrol: A related compound with similar structural features but different pharmacological properties.
Levoxadrol: Another structurally similar compound with distinct biological activities.
Flesinoxan: A compound with a similar dioxolane moiety but different overall structure and function.
Uniqueness
Piperidine, 2-(2,2-diphenyl-1,3-dioxolan-4-yl)-1-methyl- stands out due to its unique combination of a piperidine ring and a dioxolane moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
102107-28-8 |
|---|---|
Fórmula molecular |
C21H25NO2 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
2-(2,2-diphenyl-1,3-dioxolan-4-yl)-1-methylpiperidine |
InChI |
InChI=1S/C21H25NO2/c1-22-15-9-8-14-19(22)20-16-23-21(24-20,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-7,10-13,19-20H,8-9,14-16H2,1H3 |
Clave InChI |
RPCWBNGIMNMRSU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCCC1C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








